4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
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Overview
Description
4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a heterocyclic system comprising furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Heterocyclic System: The furan and thiophene rings are introduced through a series of coupling reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzamide core.
Scientific Research Applications
4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The heterocyclic system makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
N-(4-Cyanophenyl)-2-furylthiophene-3-carboxamide: Similar heterocyclic system but different functional groups.
Uniqueness
4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-9-12-3-5-13(6-4-12)17(20)19-10-15-8-14(11-22-15)16-2-1-7-21-16/h1-8,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVOBIPXGSSAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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